

"Melanotan II acetate binding affinity for MC1R, MC3R, MC4R, MC5R"

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Compound of Interest

Compound Name: *Melanotan II acetate*

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An In-Depth Technical Guide to the Binding Affinity and Functional Profile of **Melanotan II Acetate** at Melanocortin Receptors

**Abstract

This technical guide provides a comprehensive analysis of Melanotan II (MT-II) acetate's interaction with the melanocortin receptor (MC) family, specifically subtypes MC1R, MC3R, MC4R, and MC5R. MT-II is a synthetic, cyclic heptapeptide analog of the endogenous α -melanocyte-stimulating hormone (α -MSH) that functions as a potent, non-selective agonist at these receptors.[1][2] This document collates quantitative binding affinity (K_i) and functional potency (EC_{50}) data, details the experimental protocols used for their determination, and visualizes the core signaling pathways and experimental workflows.

Quantitative Binding and Functional Potency

Melanotan II demonstrates high-affinity binding to MC1R, MC3R, MC4R, and MC5R, with negligible activity at the MC2R, the receptor for adrenocorticotrophic hormone (ACTH).[1][2] The binding affinity is commonly expressed by the inhibition constant (K_i), while functional potency is measured by the half-maximal effective concentration (EC_{50}) in cellular assays, such as cAMP accumulation tests.[3]

Binding Affinities (K_i)

The following table summarizes the reported binding affinities of Melanotan II for human melanocortin receptors, determined through competitive radioligand binding assays. A lower K_i value signifies a higher binding affinity.

Receptor Subtype	Binding Affinity (K_i , nM)	Assay Conditions
MC1R	0.67	Competitive binding assay with [125 I]-NDP- α -MSH in CHO cells. [3]
MC3R	34	Competitive binding assay with [125 I]-NDP- α -MSH in CHO cells. [3]
MC4R	6.6	Competitive binding assay with [125 I]-NDP- α -MSH in CHO cells. [3]
MC5R	46	Competitive binding assay with [125 I]-NDP- α -MSH in CHO cells. [3]

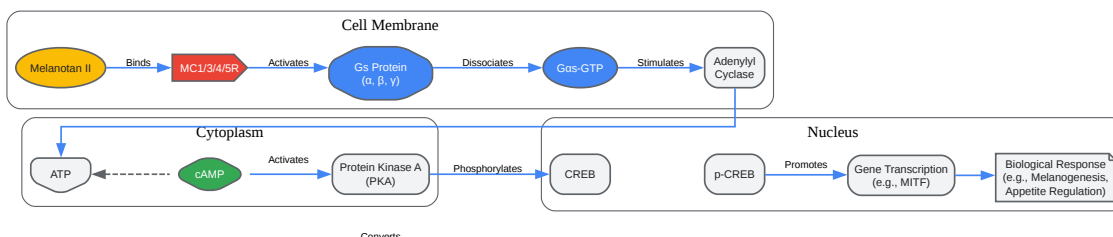
Functional Potencies (EC₅₀)

The following table presents the functional potency of Melanotan II, measured by its ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing human melanocortin receptors. A lower EC₅₀ value indicates greater potency.

Receptor Subtype	Functional Potency (EC50, nM)	Assay Conditions
MC1R	0.23	cAMP accumulation assay in CHO cells.[3]
MC3R	19.3	cAMP accumulation assay in CHO cells.[3]
MC4R	0.69	cAMP accumulation assay in CHO cells.[3]
MC5R	18.6	cAMP accumulation assay in CHO cells.[3]

Melanocortin Receptor Signaling Pathway

The biological effects of Melanotan II are primarily mediated through its activation of G-protein coupled melanocortin receptors.[1] The canonical signaling pathway for MC1R, MC3R, MC4R, and MC5R involves coupling to the Gs alpha subunit (G α s), which stimulates adenylyl cyclase to increase intracellular cAMP levels.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription and subsequent physiological responses.[2][4]



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Caption: Canonical Gs-cAMP-PKA signaling pathway activated by Melanotan II.

Experimental Protocols

The characterization of Melanotan II's binding affinity and functional activity relies on standardized in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the binding affinity (K_i) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.^[3]

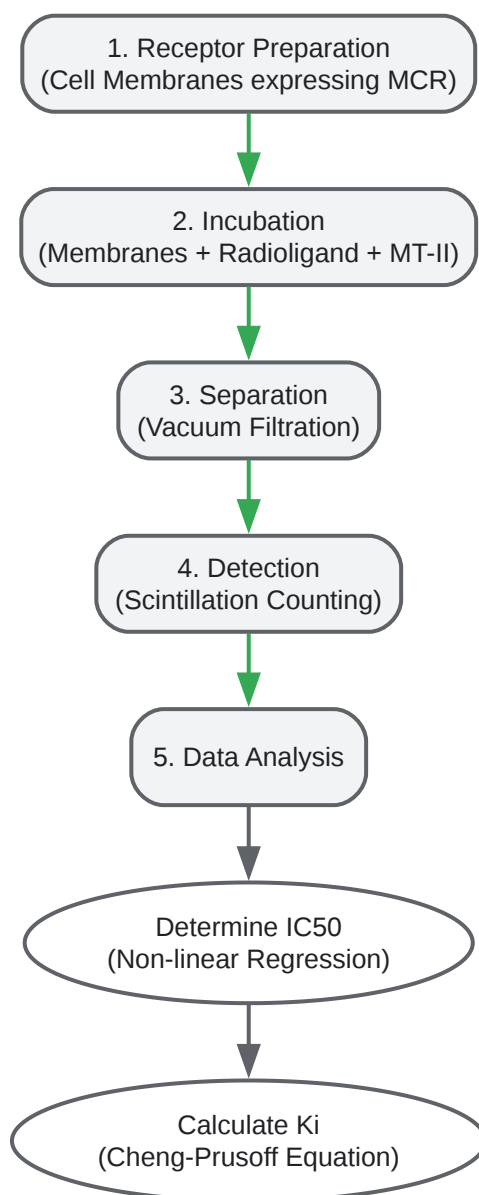
Objective: To determine the inhibition constant (K_i) of Melanotan II for MC1R, MC3R, MC4R, and MC5R.

Methodology:

- **Receptor Preparation:** A crude membrane fraction is prepared from cells (e.g., HEK293 or CHO) engineered to stably express the human melanocortin receptor of interest.^{[3][5]} The

protein concentration of the membrane preparation is quantified.

- Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled competitor, Melanotan II.[3]
[6]
- Controls:
 - Total Binding: Wells containing only the receptor membranes and the radioligand.
 - Non-specific Binding: Wells containing receptor membranes, radioligand, and a saturating concentration of a non-radiolabeled agonist (e.g., α-MSH) to block all specific binding.[6]
- Incubation: The plates are incubated (e.g., 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.[5][6]
- Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[1][5]
- Detection: The radioactivity retained on the filters is measured using a scintillation counter.[1]
- Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of Melanotan II. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of MT-II that inhibits 50% of specific radioligand binding).[3] The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.
[3]



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Caption: Workflow for a competitive radioligand binding assay.

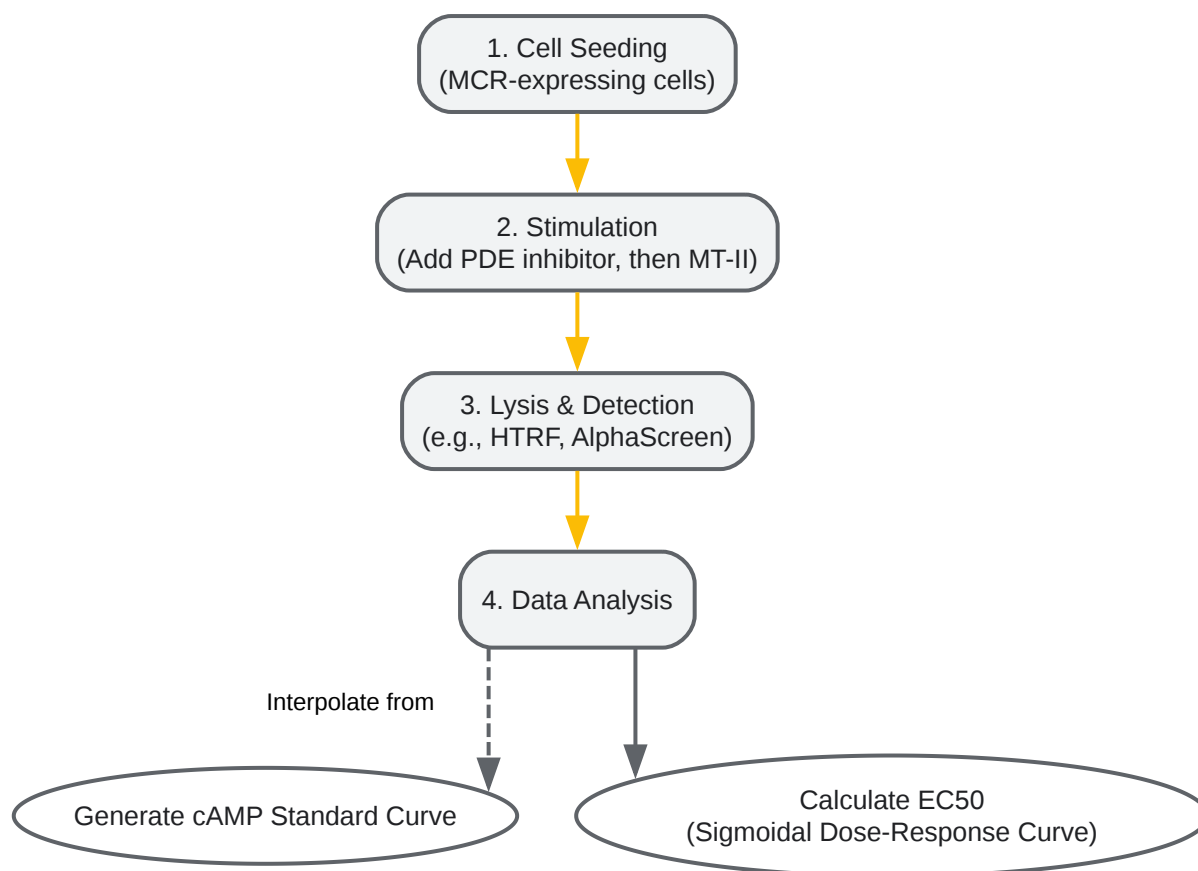
cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic AMP.[3]

Objective: To determine the half-maximal effective concentration (EC₅₀) of Melanotan II for stimulating cAMP production.

Methodology:

- **Cell Culture:** Cells (e.g., CHO or HEK293) expressing the melanocortin receptor of interest are seeded in multi-well plates and cultured to an appropriate density.[\[3\]](#)[\[7\]](#)
- **Pre-incubation:** Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.[\[1\]](#)[\[3\]](#)
- **Stimulation:** Cells are stimulated with varying concentrations of Melanotan II for a defined period.
- **Cell Lysis and Detection:** Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured. This is commonly done using competitive immunoassays based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[\[8\]](#)[\[9\]](#) In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[\[8\]](#)
- **Data Analysis:** The assay signal (e.g., fluorescence ratio) is converted to cAMP concentration using a standard curve.[\[9\]](#) The cAMP concentration is then plotted against the log concentration of Melanotan II. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of MT-II that elicits 50% of the maximal response.[\[10\]](#)



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Caption: Workflow for a cell-based cAMP functional assay.

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